

# 1-Phenylcyclopentane-1-carbonyl chloride

## physical properties

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### Compound of Interest

Compound Name: 1-Phenylcyclopentane-1-carbonyl  
chloride

Cat. No.: B099037

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## Technical Guide: 1-Phenylcyclopentane-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties, synthesis protocols, and chemical relationships of **1-Phenylcyclopentane-1-carbonyl chloride** (CAS No: 17380-62-0), a key intermediate in the synthesis of various pharmaceutical compounds.

## Core Physical and Chemical Properties

**1-Phenylcyclopentane-1-carbonyl chloride** is a reactive acyl chloride characterized by a cyclopentane ring substituted with both a phenyl group and a carbonyl chloride functional group at the same carbon position. Its high reactivity makes it a valuable reagent for introducing the 1-phenylcyclopentanecarbonyl moiety into molecules, particularly in the development of active pharmaceutical ingredients.

## Quantitative Data Summary

The following table summarizes the key physical properties of **1-Phenylcyclopentane-1-carbonyl chloride**.

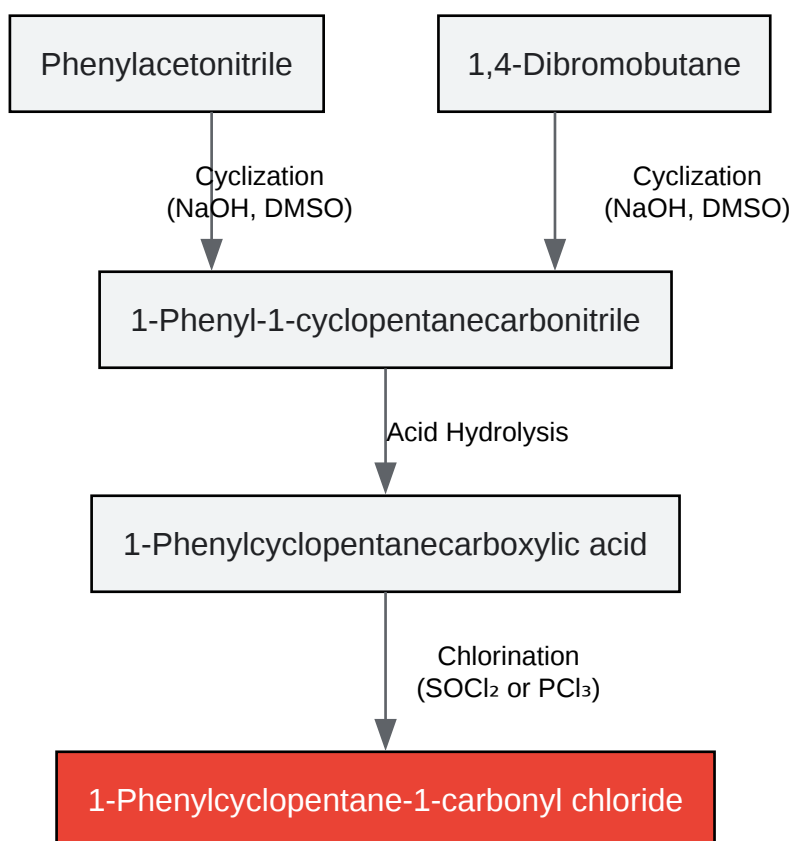
Property	Value	Source(s)
CAS Number	17380-62-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>13</sub> ClO	<a href="#">[1]</a>
Molecular Weight	208.68 g/mol	<a href="#">[1]</a>
Physical State	Liquid	<a href="#">[2]</a>
Boiling Point	149-150 °C at 2.92 kPa	<a href="#">[2]</a>
Density	Data not available	
Refractive Index	Data not available	

Note: Some commercial sources incorrectly cite the molecular formula as C<sub>12</sub>H<sub>12</sub>Cl<sub>2</sub>O. The formula C<sub>12</sub>H<sub>13</sub>ClO provided by PubChem is considered more accurate.

## Synthesis Pathway and Experimental Protocols

The synthesis of **1-Phenylcyclopentane-1-carbonyl chloride** is typically achieved via a two-step process, starting from the cyclization of precursors to form an intermediate carboxylic acid, which is then chlorinated.

## Synthesis Workflow Diagram



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Caption: Synthesis pathway of **1-Phenylcyclopentane-1-carbonyl chloride**.

## Experimental Protocols

### Step 1: Synthesis of 1-Phenylcyclopentanecarboxylic acid (Precursor)

This procedure is based on the cyclization of phenylacetonitrile with 1,4-dibromobutane followed by hydrolysis.<sup>[2]</sup>

- Cyclization:
  - To a suitable reaction vessel, add phenylacetonitrile and dimethyl sulfoxide (DMSO).
  - Under stirring, add a concentrated aqueous solution of sodium hydroxide.
  - Heat the mixture to 50-55 °C and maintain this temperature for approximately 2 hours.

- Slowly add 1,4-dibromobutane to the reaction mixture. An exothermic reaction will naturally raise the temperature to 85-90 °C.
- Maintain this temperature for 4 hours to ensure the completion of the cyclization reaction.
- After cooling, add water to the mixture to induce phase separation.
- Separate the organic layer, which contains 1-phenyl-1-cyanocyclopentane. Purification can be achieved by vacuum distillation.
- Hydrolysis:
  - The crude 1-phenyl-1-cyanocyclopentane is subjected to hydrolysis in a strong acidic medium (e.g., concentrated HCl or H<sub>2</sub>SO<sub>4</sub>).
  - The mixture is heated to a temperature of at least 120 °C to drive the conversion of the nitrile to the carboxylic acid.
  - Upon completion, the product, 1-Phenylcyclopentanecarboxylic acid, can be isolated and purified by standard methods such as crystallization or chromatography.

## Step 2: Synthesis of **1-Phenylcyclopentane-1-carbonyl chloride**

This protocol describes a general method for the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl<sub>2</sub>).

- Preparation:
  - All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
  - Charge a two-necked round-bottomed flask, equipped with a magnetic stir bar and a reflux condenser, with 1-Phenylcyclopentanecarboxylic acid (1.0 equivalent).
- Reaction:

- Add an excess of thionyl chloride ( $\text{SOCl}_2$ , typically 2.0 equivalents). The reaction can be run neat or in an inert solvent like dichloromethane (DCM) or toluene.
- Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
- Heat the reaction mixture to reflux (the temperature will depend on whether a solvent is used). The reaction progress can be monitored by the cessation of gas evolution ( $\text{HCl}$  and  $\text{SO}_2$ ). The reaction is typically complete within 2-4 hours.
- Work-up and Isolation:
  - After the reaction mixture has cooled to room temperature, the excess thionyl chloride must be removed.
  - This is achieved by distillation or rotary evaporation under reduced pressure. It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the toxic and corrosive vapors of thionyl chloride.
  - The resulting crude **1-Phenylcyclopentane-1-carbonyl chloride** is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.

This technical guide provides a summary of the available information on **1-Phenylcyclopentane-1-carbonyl chloride**, which is crucial for its application in research and development. The provided protocols and data are intended to aid scientists in the safe and effective handling and synthesis of this versatile chemical intermediate.

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## References

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